5-MeO-NIPT discovery and history
5-MeO-NIPT discovery and history
An In-depth Technical Guide to 5-Methoxy-N-Isopropyltryptamine (5-MeO-NIPT)
Foreword
This document provides a comprehensive technical overview of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a synthetic tryptamine that has garnered interest within the scientific community both as a metabolite of other psychoactive compounds and as a novel psychoactive substance (NPS) in its own right. As a Senior Application Scientist, my objective is to present a guide that is not merely a recitation of facts but a synthesized resource grounded in established chemical and pharmacological principles. This paper will detail its discovery, probable synthetic pathways, pharmacological profile, and its place within the complex landscape of tryptamine derivatives. We will explore the causality behind its mechanisms and the self-validating nature of the analytical protocols used for its detection.
Introduction and Nomenclature
5-MeO-NIPT is a substituted indolealkylamine, belonging to the tryptamine class. Its core structure is a tryptamine backbone with a methoxy group (–OCH₃) substituted at the 5-position of the indole ring and an isopropyl group attached to the terminal amine.
| Identifier | Value |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[1] |
| Chemical Formula | C₁₄H₂₀N₂O[1] |
| Molar Mass | 232.327 g·mol⁻¹[1] |
| CAS Number | 109921-55-3[1] |
| Synonyms | 5-Methoxy-N-isopropyltryptamine |
History and Discovery
The history of 5-MeO-NIPT is less defined by a singular, seminal discovery and more by its emergence from the shadow of its more well-known analogs, 5-MeO-DiPT ("Foxy Methoxy") and 5-MeO-MiPT ("Moxy"). Unlike these compounds, which were synthesized and documented by Alexander Shulgin, 5-MeO-NIPT is notably absent from his comprehensive work, TiHKAL (Tryptamines I Have Known and Loved)[1].
Its primary significance in the scientific literature arises from its identification as a key metabolite. Toxicological and metabolic studies of 5-MeO-DiPT and 5-MeO-MiPT have consistently identified 5-MeO-NIPT as a product of N-dealkylation[1]. For instance, in a fatal poisoning case involving 5-MeO-DiPT, 5-MeO-NIPT was identified and quantified in post-mortem blood and urine samples, highlighting its importance as a biomarker for forensic investigations.
It was not until approximately 2014 that 5-MeO-NIPT began to be encountered independently as a novel psychoactive substance on the designer drug market[1]. Its appearance was noted by drug monitoring agencies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), which tracks the emergence of new substances through the EU Early Warning System.
Chemical Synthesis
While a specific, peer-reviewed synthesis protocol for 5-MeO-NIPT is not prominently available in the chemical literature, its synthesis can be reliably inferred from standard organic chemistry principles and established routes for analogous N-alkylated tryptamines. The most logical and efficient pathway is the reductive amination of 5-methoxytryptamine (5-MeO-T) with acetone.
Probable Synthetic Pathway: Reductive Amination
This two-step, one-pot reaction involves the formation of an intermediate imine (a Schiff base) from the reaction of the primary amine of 5-methoxytryptamine with the ketone (acetone), followed by the in-situ reduction of the imine to the secondary amine.
Caption: Probable synthesis of 5-MeO-NIPT via reductive amination.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is provided for informational and theoretical purposes only. The synthesis of controlled or potentially controlled substances should only be carried out by licensed professionals in a legally sanctioned laboratory setting.
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Reaction Setup: To a solution of 5-methoxytryptamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 eq). The mixture is stirred at room temperature.
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Imine Formation: The reaction is allowed to stir for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the stirred solution. The temperature should be monitored and controlled, as the reduction is exothermic.
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Quenching and Work-up: Once the reaction is complete (as indicated by TLC), the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent. The organic solvent is then removed under reduced pressure.
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Extraction: The resulting aqueous residue is made basic (pH > 10) with an aqueous base (e.g., NaOH solution) and extracted several times with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude freebase product. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.
Pharmacology
5-MeO-NIPT's psychoactive effects are mediated by its interaction with the serotonergic system. It acts as a non-selective serotonin receptor agonist.
Mechanism of Action
The primary mechanism of action is direct agonism at serotonin receptors, particularly the 5-HT₂A subtype, which is the canonical target for classic psychedelic tryptamines and phenethylamines. It also demonstrates significant activity at other 5-HT receptor subtypes.
Caption: Pharmacological mechanism of action for 5-MeO-NIPT.
Receptor Binding Profile
5-MeO-NIPT is a full or near-full agonist at several key serotonin receptors[1]. Unlike many other 5-MeO-tryptamines, isopropyl-amino compounds like 5-MeO-NIPT have been shown to exhibit a comparatively lower affinity for the 5-HT₁A receptor. It is a very weak serotonin reuptake inhibitor and is considered inactive as a serotonin releasing agent[1]. In rodent models, it produces the head-twitch response (HTR), a behavioral proxy for psychedelic effects, though its potency in this regard is considered relatively weak[1].
| Receptor/Transporter | Activity | Potency/Affinity |
| 5-HT₁A | Full / Near-Full Agonist | Lower affinity compared to other 5-MeO-DMT derivatives |
| 5-HT₂A | Full / Near-Full Agonist | Primary target for psychedelic effects |
| 5-HT₂B | Full / Near-Full Agonist | N/A |
| 5-HT₂C | Full / Near-Full Agonist | N/A |
| SERT (Serotonin Transporter) | Reuptake Inhibition | Very Weak |
Pharmacokinetics and Metabolism
Absorption, Distribution, and Elimination
Specific pharmacokinetic studies on 5-MeO-NIPT are lacking. However, as a tryptamine derivative, it is expected to be well-absorbed and readily cross the blood-brain barrier due to its lipophilic nature. Elimination is likely rapid, primarily through enzymatic metabolism.
Metabolism and Analytical Detection
5-MeO-NIPT is a significant metabolite of 5-MeO-DiPT and 5-MeO-MiPT, formed via N-dealkylation of one of the N-alkyl groups. Its presence in biological fluids is therefore a key indicator of exposure to these parent compounds.
Metabolic Pathways leading to 5-MeO-NIPT:
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5-MeO-DiPT → N-deisopropylation → 5-MeO-NIPT
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5-MeO-MiPT → N-demethylation → 5-MeO-NIPT
Detection in forensic and clinical settings is typically achieved using highly sensitive and specific analytical techniques.
Analytical Methods:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method used for the identification and quantification of 5-MeO-NIPT in blood and urine samples.
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Gas Chromatography-Mass Spectrometry (GC-MS): Another common method for the detection of tryptamines in biological matrices, often requiring derivatization of the compound to improve its chromatographic properties.
Toxicology and Human Effects
There is a significant lack of formal clinical research on the toxicology and psychoactive effects of 5-MeO-NIPT in humans. Its effects are presumed to be psychedelic and similar to other 5-methoxy-tryptamines, but this is based on its mechanism of action and anecdotal reports rather than controlled studies.
The only available data from human case reports comes from its detection in toxicological screenings following the use of other drugs. In a reported fatality involving 5-MeO-DiPT, the concentrations of 5-MeO-NIPT were found to be 0.020 µg/mL in blood and 0.32 µg/mL in urine.
Legal Status
The legal status of 5-MeO-NIPT is complex and varies by jurisdiction.
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United States: 5-MeO-NIPT is not explicitly scheduled under the Controlled Substances Act (CSA). However, due to its structural and pharmacological similarity to scheduled tryptamines like 5-MeO-DMT and psilocyn, it could be considered a "controlled substance analogue" under the Federal Analogue Act[2]. Prosecution under this act would require proof that it was intended for human consumption. In January 2022, the DEA proposed scheduling the related compound 5-MeO-MiPT, but this proposal was later withdrawn for further review, leaving the status of these compounds in a state of regulatory ambiguity[3][4][5].
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Europe: It is a controlled substance in Sweden[1]. For the broader European Union, it is monitored by the EMCDDA as a new psychoactive substance, but it is not uniformly controlled across all member states[6].
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United Kingdom: While not specifically named in the Misuse of Drugs Act 1971, it is likely covered by the Psychoactive Substances Act 2016, which makes it illegal to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect.
Conclusion
5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) represents an intriguing case study in the evolution of psychoactive substances. Its history is primarily that of a metabolic byproduct, a forensic marker for the use of more established designer drugs. Its more recent emergence as an NPS in its own right underscores the continuous cat-and-mouse game between clandestine chemistry and regulatory oversight. While its pharmacology is broadly understood to be that of a classic serotonin 2A agonist, a significant dearth of quantitative data on its binding profile, pharmacokinetics, and toxicology remains. Future research, particularly in the fields of analytical chemistry and forensic toxicology, will be crucial to fully characterizing this compound and understanding its potential impact on public health.
References
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Psychedelic Alpha. (n.d.). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. Retrieved from [Link]
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Federal Register. (2022, July 27). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and N,N-diisopropyltryptamine (DiPT) in Schedule I; Withdrawal of Proposed Rule and Notice of Hearing. Retrieved from [Link]
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Regulations.gov. (2022, January 14). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine, 5-methoxy-alpha-methyltryptamine, 5-methoxy-N-methyl-N-isopropyltryptamine, 5-methoxy-N,N-diethyltryptamine, and N,N-diisopropyltryptamine in Schedule I. Retrieved from [Link]
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Drug Enforcement Administration. (2016, September 6). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). 5-MeO-NiPT. Retrieved from [Link]
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Environment, Health & Safety. (2022, July 27). Federal Register Notice- Withdrawal of Proposed Rule: Placement in Schedule I 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT),.... Retrieved from [Link]
- Tanaka, E., Kamata, T., Katagi, M., Tsuchihashi, H., & Honda, K. (2006). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy.
- Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047–1057.
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European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). EU EARLY WARNING SYSTEM FORMAL NOTIFICATION. Retrieved from [Link]
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